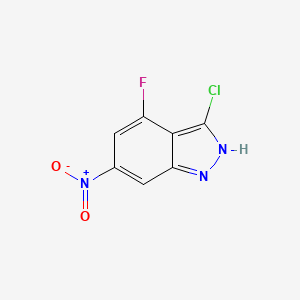

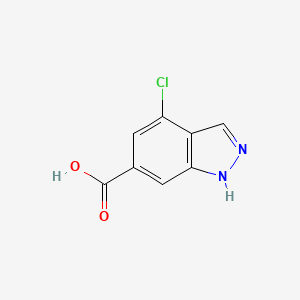

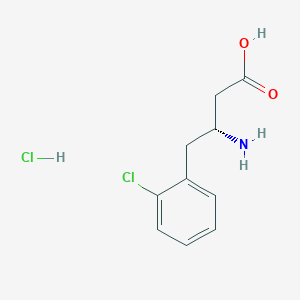

(R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

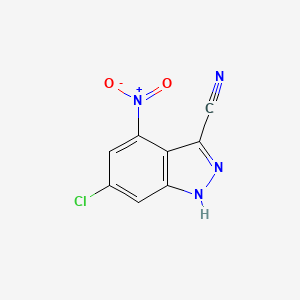

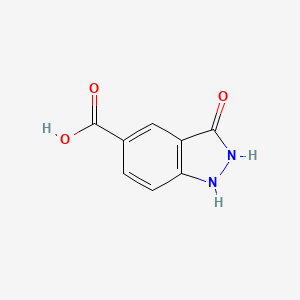

(R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride, also known as (R)-α-Chloro-α-Aminobutyric acid hydrochloride, is a chiral amino acid derivative composed of an amino group, a carboxylic acid group, and a chlorine atom. It is a white crystalline solid that is soluble in water, alcohol, and ether. (R)-α-Chloro-α-Aminobutyric acid hydrochloride has a variety of applications in scientific research, such as in the synthesis of peptides and proteins, as a chiral building block for asymmetric synthesis, and as a tool in biochemical studies.

科学的研究の応用

Crystal Engineering and Physical Properties

- Baclofen's crystal structure, thermal analysis, and powder X-ray analysis have been explored, particularly in multicomponent crystals with various acids, highlighting its potential in crystal engineering (Báthori & Kilinkissa, 2015).

- Its molecular structure, vibrational spectra, and hyperpolarizability have been analyzed, offering insights into its physical and chemical characteristics (Muthu & Paulraj, 2012).

Enantiomeric Synthesis and Resolution

- Research has focused on the synthesis of both enantiomers of Baclofen using various chiral auxiliaries, contributing to the understanding of stereoselective synthesis (Camps, Muñoz-Torrero, & Sánchez, 2004).

- Enantioseparation of Baclofen and its analogs via diastereomeric salt formation has been demonstrated, providing a method for obtaining pure enantiomers (Chandrasekaran et al., 2022).

Chemical Synthesis and Derivatives

- Various methods have been employed in the synthesis of 3,4-disubstituted 4-aminobutanoic acids, including Baclofen, exploring its versatility in chemical synthesis (Vasil'eva et al., 2016).

- The preparative liquid chromatographic separation of its isomers has been developed, aiding in the purification and study of individual enantiomers (Vaccher, Berthelot, Flouquet, & Debaert, 1991).

Pharmacological Research

- While avoiding specific details on drug usage and side effects, it's noteworthy that studies have examined its pharmacological properties, such as its binding affinity and activity at various receptor sites, contributing to a broader understanding of its potential therapeutic applications (Karla et al., 1999).

特性

IUPAC Name |

(3R)-3-amino-4-(2-chlorophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAZZXSNVUMPBP-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647459 |

Source

|

| Record name | (3R)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride | |

CAS RN |

268734-28-7 |

Source

|

| Record name | (3R)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。